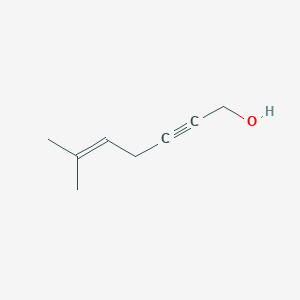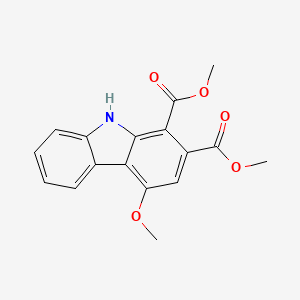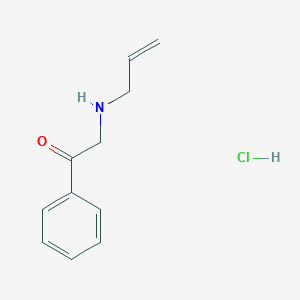
1-Phenyl-2-(prop-2-enylamino)ethanone;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-2-(prop-2-enylamino)ethanone;hydrochloride is an organic compound with the molecular formula C11H13NO·HCl. This compound is known for its unique structure, which includes a phenyl group attached to an ethanone backbone with a prop-2-enylamino substituent. It is commonly used in various scientific research applications due to its versatile chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-2-(prop-2-enylamino)ethanone;hydrochloride typically involves the reaction of 2-bromoacetophenone with prop-2-enylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
C6H5COCH2Br+CH2=CHCH2NH2→C6H5COCH2NHCH2CH=CH2+HBr
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient catalytic processes to increase yield and purity. The use of solid acid catalysts, such as ceria-alumina, can facilitate the reaction under milder conditions, making the process more sustainable and cost-effective.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Phenyl-2-(prop-2-enylamino)ethanone;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or hydrazones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydroxylamine and hydrazine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of oximes or hydrazones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted ethanone derivatives.
Applications De Recherche Scientifique
1-Phenyl-2-(prop-2-enylamino)ethanone;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-Phenyl-2-(prop-2-enylamino)ethanone;hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. Its effects are mediated through the formation of covalent bonds with electrophilic centers in target molecules, leading to changes in their chemical structure and activity.
Comparaison Avec Des Composés Similaires
2-Amino-1-phenylethanone: Another compound with a phenyl group and an amino substituent on the ethanone backbone.
Uniqueness: 1-Phenyl-2-(prop-2-enylamino)ethanone;hydrochloride is unique due to its prop-2-enylamino substituent, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific research and industrial applications.
Propriétés
Numéro CAS |
112698-37-0 |
|---|---|
Formule moléculaire |
C11H14ClNO |
Poids moléculaire |
211.69 g/mol |
Nom IUPAC |
1-phenyl-2-(prop-2-enylamino)ethanone;hydrochloride |
InChI |
InChI=1S/C11H13NO.ClH/c1-2-8-12-9-11(13)10-6-4-3-5-7-10;/h2-7,12H,1,8-9H2;1H |
Clé InChI |
RBTSHEPUEDJJPP-UHFFFAOYSA-N |
SMILES canonique |
C=CCNCC(=O)C1=CC=CC=C1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


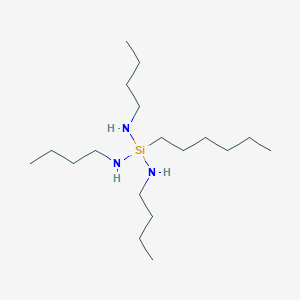
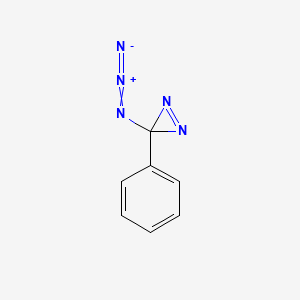

![(4-Methoxyphenyl)[4-(pyrrolidin-1-yl)phenyl]methanone](/img/structure/B14307729.png)
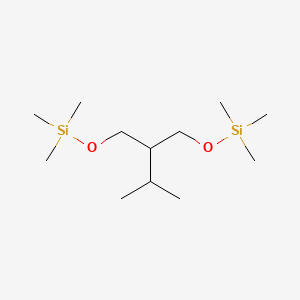
![2-(2-Chloroprop-2-en-1-yl)bicyclo[2.2.2]octane-2-carbaldehyde](/img/structure/B14307737.png)

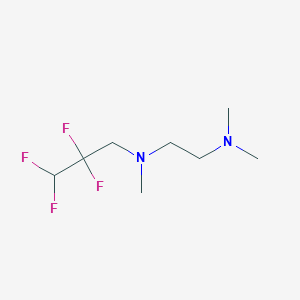
![3-{[2-(Hydroxymethyl)phenyl]methyl}-2-[(2-hydroxyphenyl)methyl]phenol](/img/structure/B14307751.png)
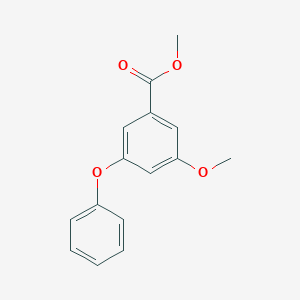
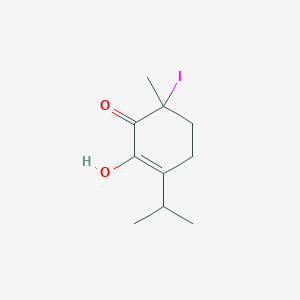
![3-Ethyl-4,7,7-trimethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B14307757.png)
